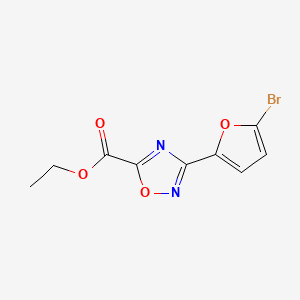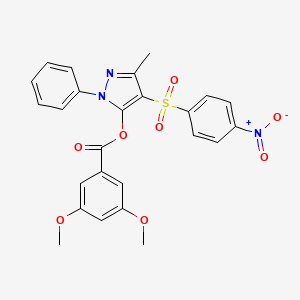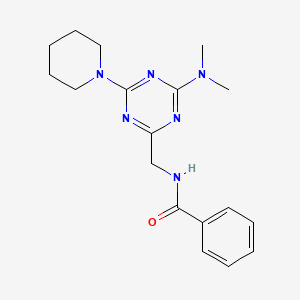
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C24H26N6O3S . It has a molecular weight of 478.6 g/mol . The compound is also known by other names such as AKOS024639148 and F2321-0203 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. These rings are connected to a phenyl ring via an amino group. The phenyl ring is further connected to a methoxy group and a benzenesulfonamide group .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 4, indicating its lipophilicity . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 478.17870989 g/mol . The topological polar surface area is 119 Ų . It has a heavy atom count of 34 . The compound has a formal charge of 0 . Its complexity, as computed by Cactvs, is 756 .Scientific Research Applications
Environmental Monitoring and Health Impact Studies
Exposure Assessment in Agricultural Settings
Studies have focused on the detection and quantification of chemical metabolites in environmental samples and biological specimens, indicating the exposure levels of populations, especially children, to various chemical compounds used in agriculture and pest control. For example, research has investigated the presence of pyrethroid metabolites in urine samples of non-toilet-trained children in Japan, suggesting widespread exposure to these chemicals among young children (Ueyama et al., 2022). Similarly, the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children has been studied, revealing chronic exposure to these compounds (Babina et al., 2012).
Metabolism and Toxicity Studies
Research on the metabolism and toxic effects of chemical compounds, including their interaction with enzymes and potential for causing adverse health effects, is crucial. For instance, the metabolism and formation of macromolecular adducts by heterocyclic amines in humans and rodents have been examined, highlighting differences in metabolite profiles and suggesting implications for human health risk assessments (Turteltaub et al., 1999).
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-15-14-16(2)28(26-15)22-13-12-21(24-25-22)23-17-4-6-18(7-5-17)27-32(29,30)20-10-8-19(31-3)9-11-20/h4-14,27H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQNXNLQQSWIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)





![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)

![9-(3-chlorophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2664594.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2664597.png)
![Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate](/img/structure/B2664598.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2664600.png)
